molecular formula C12H18O4 B1256853 Hydroxyespintanol

Hydroxyespintanol

Cat. No.: B1256853
M. Wt: 226.27 g/mol
InChI Key: HRCWOXUPPIISQE-UHFFFAOYSA-N
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Description

Hydroxyespintanol is a naturally occurring phenolic compound first isolated from Uvaria scheffleri, a plant species native to tropical regions. It was identified alongside schefflerichalcone, a chalcone derivative, in a 2010 study by Ichimaru et al. .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

6-(hydroxymethyl)-2,4-dimethoxy-3-propan-2-ylphenol

InChI

InChI=1S/C12H18O4/c1-7(2)10-9(15-3)5-8(6-13)11(14)12(10)16-4/h5,7,13-14H,6H2,1-4H3

InChI Key

HRCWOXUPPIISQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1OC)O)CO)OC

Synonyms

6-hydroxymethyl-3-isopropyl-2, 4-dimethoxyphenol
hydroxyespintanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxyespintanol belongs to a broader class of plant-derived phenolic compounds, which include chalcones, neoflavonoids, and coumarins. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Compound Source Structural Class Key Biological Activities Research Status
This compound Uvaria scheffleri Phenolic derivative Not yet fully characterized Preliminary discovery
Schefflerichalcone Uvaria scheffleri Chalcone Antioxidant, anti-inflammatory (inferred) Co-isolated, limited data
Astaxanthin Xanthophyllomyces dendrorhous Carotenoid Gastroprotective, antioxidant Well-studied (e.g., suppresses ethanol-induced gastric injury)
Desmosdumotin C Mitrella kentii Coumarin Gastroprotective (ethanol-induced models) Validated in vivo
Neoflavonoids Nepalese propolis Neoflavonoid Nitric oxide production inhibition Mechanistically established
Diarylheptanoids Persicaria maculosa Diarylheptanoid Cytotoxic (cancer cell lines) Recent pharmacological focus

Structural and Functional Insights

  • Chalcones (e.g., Schefflerichalcone): Chalcones feature α,β-unsaturated ketone systems, conferring antioxidant and anti-inflammatory properties. This compound’s co-isolation with schefflerichalcone suggests shared biosynthetic origins but distinct functional groups (e.g., hydroxylation patterns) that may alter reactivity .
  • Carotenoids (e.g., Astaxanthin): Unlike this compound’s phenolic structure, astaxanthin’s conjugated polyene chain enables potent free radical scavenging.
  • Coumarins (e.g., Desmosdumotin C): Coumarins exhibit planar structures with lactone rings, enhancing their affinity for enzymatic targets. This compound’s non-planar, hydroxylated structure may limit similar interactions but could improve solubility .
  • Neoflavonoids: These compounds, such as those from Nepalese propolis, share phenolic roots but differ in oxygenation and cyclization patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyespintanol
Reactant of Route 2
Hydroxyespintanol

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